2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a chemical compound that features a fluorophenyl group attached to a tetrahydropyran ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and tetrahydropyran-containing molecules. Examples include:
- 2-(4-Fluorophenyl)ethylamine
- 4-Fluorophenylpyrrolidine
- 4-Fluorophenylmorpholine
Uniqueness
What sets 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the tetrahydropyran ring provides a rigid scaffold that can interact with various molecular targets .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO.ClH/c1-14(2)11-15(7-9-17,8-10-18-14)12-3-5-13(16)6-4-12;/h3-6H,7-11,17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIECOTHQEQTFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.